Dihydrosteviol A

Description

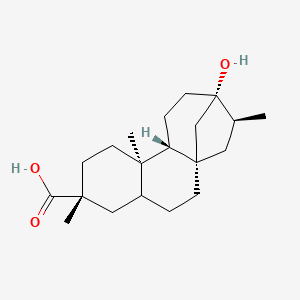

Dihydrosteviol A is a hydrogenated derivative of steviol, a diterpenoid found in Stevia rebaudiana. It is synthesized via catalytic hydrogenation of steviol glycosides, followed by enzymatic hydrolysis and purification using silica gel column chromatography. Key physical properties include a melting point of 186–190°C and a molecular formula of C20H32O3 (CAS: Not explicitly provided; related compound Dihydrosteviol B is CAS 110547-87-0). Its structure (Compound 10 in multiple studies) features a β-methyl configuration at the C16 position (Figure 2 in ). This compound is identified through ¹H-NMR spectral data and comparative analysis with literature values, confirming its tetracyclic ent-kaurane skeleton .

Properties

CAS No. |

5711-16-0 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1R,6R,9R,10R,13S,14S)-13-hydroxy-6,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-13-10-19-6-4-14-11-17(2,16(21)22)8-9-18(14,3)15(19)5-7-20(13,23)12-19/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14?,15-,17+,18+,19+,20-/m0/s1 |

InChI Key |

OGHMLISGZARJGS-QSASEQBESA-N |

Isomeric SMILES |

C[C@H]1C[C@@]23CCC4C[C@](CC[C@]4([C@@H]2CC[C@@]1(C3)O)C)(C)C(=O)O |

Canonical SMILES |

CC1CC23CCC4CC(CCC4(C2CCC1(C3)O)C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrosteviol A can be synthesized through the hydrogenation of steviol. The process involves dissolving steviol in ethanol and passing hydrogen gas through the solution in the presence of a platinum on activated carbon catalyst. The reaction is carried out overnight at room temperature, resulting in the formation of this compound and dihydrosteviol B .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrogenation techniques similar to those used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and catalyst efficiency to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dihydrosteviol A undergoes various chemical reactions, including:

Reduction: The hydrogenation process itself is a reduction reaction where the unsaturated bond in steviol is reduced to form this compound.

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas and platinum on activated carbon catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

Reduction: this compound and dihydrosteviol B.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other diterpenoid compounds.

Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic benefits, such as anti-tuberculosis activity.

Industry: Utilized in the production of non-caloric sweeteners and other food additives.

Mechanism of Action

The mechanism of action of dihydrosteviol A involves its interaction with specific molecular targets and pathways. For example, its anti-tuberculosis activity is related to the structure and geometry of its tetracyclic diterpenoid skeleton . The compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Dihydrosteviol B

Structural Differences :

Dihydrosteviol B (Compound 11) is a structural isomer of Dihydrosteviol A, differing in the α-methyl configuration at C16 (Figure 2 in ). This stereochemical distinction arises during hydrogenation and purification steps, as evidenced by distinct elution profiles (n-hexane/acetone ratios) in chromatography .

Physical Properties :

- Melting Point : 212–217°C (vs. 186–190°C for this compound).

- Molecular Formula : C20H32O3 (identical to this compound) .

Biological Implications :

While both compounds share the same molecular framework, their stereochemical differences may influence solubility and receptor interactions, though specific bioactivity data remain underexplored .

16(S)-Dihydrosteviol

Synthesis and Derivatives: 16(S)-Dihydrosteviol is synthesized via diimide reduction of steviol derivatives (). It serves as a precursor for ent-kaurane analogues, including ammonium salts with enhanced anticholinesterase activity.

Anti-Tuberculosis Activity :

Derivatives of 16(S)-dihydrosteviol with shorter diester linkers (e.g., C4 vs. C9 chains) demonstrate improved tuberculostatic activity, with MIC values of 6.4–17.4 µM against M. tuberculosis H37Rv. This highlights the role of molecular geometry in biological efficacy .

16-Hydroxy-kauranoic Acid (CAS 22376-06-3)

Structural and Functional Overlap :

This compound shares the molecular formula C20H32O3 with this compound but features a hydroxyl group at C16 instead of a reduced double bond. Such functional group variations may alter metabolic stability and binding affinity to biological targets .

Ent-Kaurane Diterpenoids

Reactivity and Modifications: this compound’s ent-kaurane skeleton is structurally analogous to grandiflorenic acid and other ent-kauranes. Chemical transformations, such as ozonolysis or epoxidation at the C16=C17 bond, generate ketones or epoxides (e.g., compounds 118 and 119 in ), which are absent in this compound due to hydrogenation. These modifications impact reactivity in hydroformylation and other synthetic applications .

Data Tables

Table 1: Physical and Structural Comparison

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| This compound | Not Explicit | C20H32O3 | 186–190 | β-methyl at C16 |

| Dihydrosteviol B | 110547-87-0 | C20H32O3 | 212–217 | α-methyl at C16 |

| 16-Hydroxy-kauranoic acid | 22376-06-3 | C20H32O3 | Not Reported | Hydroxyl group at C16 |

Research Findings and Implications

- Stereochemistry and Bioactivity : The α/β-methyl configuration in this compound/B may differentially influence membrane permeability or enzyme binding, warranting further comparative studies .

- Linker Length in Derivatives : Shorter diester linkers in 16(S)-dihydrosteviol analogues optimize anti-tuberculosis activity, suggesting a "molecular ruler" effect in drug design .

- Quaternization for Enhanced Activity : Ammonium salts of dihydrosteviol derivatives show promise for central nervous system applications, though toxicity profiles require evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.